molecular formula C13H15NO6S B129746 4-Isothiocyanatophenyl alpha-D-mannopyranoside CAS No. 96345-79-8

4-Isothiocyanatophenyl alpha-D-mannopyranoside

Cat. No. B129746
CAS RN: 96345-79-8
M. Wt: 313.33 g/mol
InChI Key: RWANFUZQWINQBY-BNDIWNMDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isothiocyanatophenyl alpha-D-mannopyranoside is an organic isothiocyanate compound used in carbohydrate chemistry . It is a building block and reagent which is used for preparing neoglycoproteins . This solid powder carbohydrate melts at 179-182°C . β-D-mannoside is a component of this molecule .


Synthesis Analysis

The synthesis of 4-Isothiocyanatophenyl alpha-D-mannopyranoside involves a simple process. Mannosides were phosphorylated in a reaction with phosphoryl chloride, pyridine, and water at 0 degrees C for 1 h, by a procedure selective for primary hydroxyl groups . Purified p-aminophenyl 6-phospho-alpha-D-mannopyranoside was characterized by chromatographic, enzymatic, and 13C nuclear magnetic resonance spectroscopic methods .


Molecular Structure Analysis

The molecular formula of 4-Isothiocyanatophenyl alpha-D-mannopyranoside is C13H15NO6S . The structure of the compound includes a mannoside and an isothiocyanate group attached to a phenyl ring .


Chemical Reactions Analysis

As a reagent, 4-Isothiocyanatophenyl alpha-D-mannopyranoside is used in the preparation of neoglycoproteins . The specific chemical reactions involving this compound are not detailed in the available resources.


Physical And Chemical Properties Analysis

4-Isothiocyanatophenyl alpha-D-mannopyranoside is a solid powder carbohydrate that melts at 179-182°C . Its molecular weight is 313.33 g/mol . The compound has 4 hydrogen bond donors and 8 hydrogen bond acceptors .

Scientific Research Applications

Glycobiology Research

This compound has been utilized as a tool in glycobiology to study carbohydrate-protein interactions which are crucial in biological processes . Its ability to bind with mannose-specific proteins allows researchers to explore the structure and function of glycoproteins and their role in cell communication and pathogen recognition.

Antiviral Applications

Alpha-D-Mannopyranosylphenyl isothiocyanate has shown potential as an antiviral agent . Its structure enables it to interact with viral proteins that have mannose-binding sites, potentially inhibiting the virus’s ability to infect host cells .

Cancer Research

In the field of oncology, this compound has demonstrated anticancer properties . It has been found to inhibit the growth of cancer cells, suggesting its use as a therapeutic agent. Additionally, its anti-inflammatory and antioxidant capabilities contribute to its potential in cancer treatment .

Immunology

The compound has been used to assess the effect of antigen delivery using mannosylated dendrimers . This application is significant for vaccine development, where targeted delivery to immune cells can enhance the immune response .

Gene Delivery Systems

Improving gene delivery mediated by mannosylated dendrimer/α-cyclodextrin conjugates is another application. The compound’s structure facilitates the attachment of genetic material, which can then be more effectively delivered to target cells .

Molecular Probing

As a molecular probe, alpha-D-Mannopyranosylphenyl isothiocyanate aids in the identification and purification of mannose-binding proteins . This is essential for understanding protein functions and interactions in various cellular processes .

Inflammation and Oxidative Stress

Its application in reducing inflammation and oxidative stress is of interest in chronic disease research. By modulating these processes, the compound could be beneficial in treating conditions like arthritis and neurodegenerative diseases .

Future Directions

The compound has been used in research to assess the effect of antigen delivery using a novel mannosylated dendrimer . It has also been used in a study to improve gene delivery mediated by mannosylated dendrimer/α-cyclodextrin conjugates . These studies suggest potential future directions in the fields of immunology and gene therapy.

Mechanism of Action

Target of Action

The primary target of 4-Isothiocyanatophenyl alpha-D-mannopyranoside is the amino groups present on amino acids, peptides, and proteins . The compound has been reported to inhibit the binding of Concanavalin A (Con A), a lectin that recognizes mannose residues, to glycoproteins and glycolipids .

Mode of Action

4-Isothiocyanatophenyl alpha-D-mannopyranoside exploits the unique reactivity of the isothiocyanate group, which can readily react with amino groups present on amino acids, peptides, and proteins to form thiourea linkages . This interaction results in changes to the protein structure and function.

Biochemical Pathways

The compound is used extensively in glycomics to analyze glycan structures and their biological functions . The mannose-specific binding properties enable researchers to probe mannose-recognition pathways, which are vital for understanding cellular communication and pathogen-host interactions.

Pharmacokinetics

Its solubility in dmso is known to be 250 mg/ml , which could potentially influence its bioavailability

Result of Action

The molecular and cellular effects of 4-Isothiocyanatophenyl alpha-D-mannopyranoside’s action are primarily related to its ability to inhibit the binding of Concanavalin A to glycoproteins and glycolipids . This can impact cellular communication and potentially disrupt pathogen-host interactions.

Action Environment

The action, efficacy, and stability of 4-Isothiocyanatophenyl alpha-D-mannopyranoside can be influenced by various environmental factors. For instance, its solubility can be affected by the solvent used Additionally, its reactivity with amino groups suggests that the presence of other reactive species in the environment could potentially influence its action

properties

IUPAC Name

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-(4-isothiocyanatophenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6S/c15-5-9-10(16)11(17)12(18)13(20-9)19-8-3-1-7(2-4-8)14-6-21/h1-4,9-13,15-18H,5H2/t9-,10-,11+,12+,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWANFUZQWINQBY-BNDIWNMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=S)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N=C=S)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452318
Record name 4-Isothiocyanatophenyl alpha-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isothiocyanatophenyl alpha-D-mannopyranoside

CAS RN

96345-79-8
Record name 4-Isothiocyanatophenyl alpha-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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